![molecular formula C11H12N2O2 B075908 [4-(2-cyanoethyl)phenyl] N-methylcarbamate CAS No. 13792-20-6](/img/structure/B75908.png)
[4-(2-cyanoethyl)phenyl] N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-cyanoethyl)phenyl] N-methylcarbamate is an organic compound with the molecular formula C11H12N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-cyanoethyl)phenyl] N-methylcarbamate typically involves the reaction of 4-(2-Cyanoethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:
[ \text{4-(2-Cyanoethyl)phenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
化学反応の分析
Types of Reactions
[4-(2-cyanoethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
[4-(2-cyanoethyl)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of [4-(2-cyanoethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve function . This mechanism is similar to that of other carbamate insecticides.
類似化合物との比較
Similar Compounds
Ethiofencarb: A carbamate insecticide with a similar mechanism of action.
Methyl carbamate: Another member of the carbamate family with similar chemical properties.
Uniqueness
[4-(2-cyanoethyl)phenyl] N-methylcarbamate is unique due to its specific structure, which includes a cyanoethyl group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other carbamates .
特性
CAS番号 |
13792-20-6 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
[4-(2-cyanoethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
InChIキー |
NEBGLASHEJDBJB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
正規SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
Key on ui other cas no. |
13792-20-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




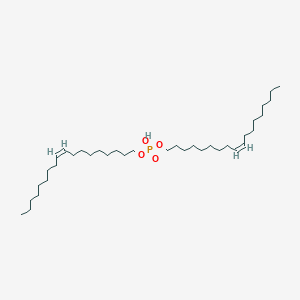


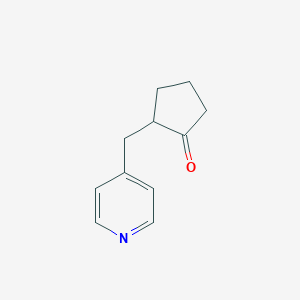
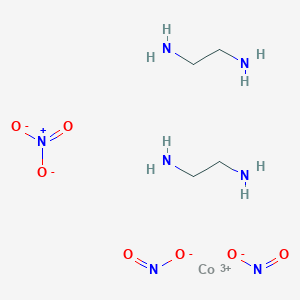


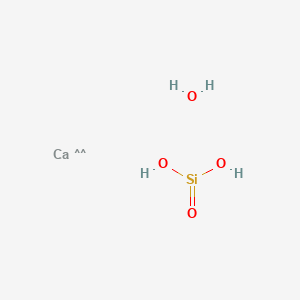
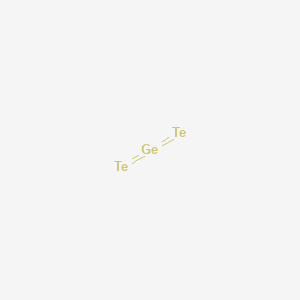

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)

